9-Aminononan-1-ol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

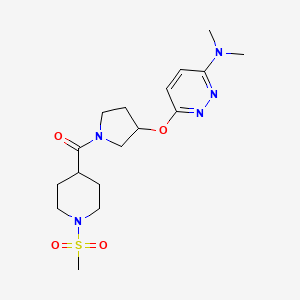

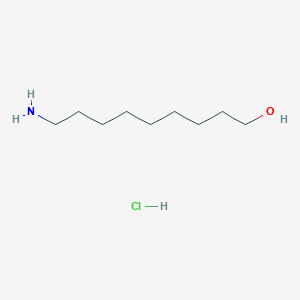

The molecular structure of 9-Aminononan-1-ol;hydrochloride consists of 9 carbon atoms, 22 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom . The InChI code is 1S/C9H21NO/c10-8-6-4-2-1-3-5-7-9-11/h11H,1-10H2 .Physical And Chemical Properties Analysis

9-Aminononan-1-ol;hydrochloride is a solid at room temperature . It has a boiling point of 250.5±13.0 C at 760 mmHg . The compound should be stored at a temperature of 4C and protected from light .Scientific Research Applications

Amino Acid Derivatization and Separation

9-Aminononan-1-ol hydrochloride, through its derivatives, has been utilized in the development of methods for the determination of amino acids. A notable application is in the derivatization of amino acids with 9-fluorenylmethyl chloroformate for reversed-phase high-performance liquid chromatography (HPLC). This approach enables the separation and quantification of amino acids under mild conditions, producing highly fluorescent and stable derivatives suitable for sensitive analysis in biological samples (Einarsson, Josefsson, & Lagerkvist, 1983).

Polymer Synthesis from Natural Sources

Research has demonstrated the synthesis of 9-Aminononanoic acid from soybean oil, which is a precursor for nylon-9, a high molecular weight polymer. This process involves alcoholysis, reductive ozonolysis, and reductive alkylation, showcasing an efficient route to produce bio-based polymers with potential industrial applications, thus contributing to sustainable development (Miller, Pryde, Awl, Kohlhase, & Moore, 1971).

RNA Activation and Ribozyme Mimicry

In the field of molecular biology, derivatives of 9-Aminononan-1-ol hydrochloride have been linked to oligonucleotides for site-selective RNA hydrolysis, acting as ribozyme mimics. This application is crucial for understanding RNA function and has potential implications in therapeutic developments, particularly in targeted RNA degradation strategies (Kuzuya, Machida, & Komiyama, 2002).

Green Chemistry Approaches

The compound's derivatives have been explored in green chemistry, such as in the bromination of 1-aminoanthra-9,10-quinone using a biodegradable solvent. This method highlights an environmentally friendly approach to chemical synthesis, reducing the reliance on harmful solvents and catalysts, and emphasizes the role of 9-Aminononan-1-ol hydrochloride derivatives in promoting sustainable chemical processes (Phadtare & Shankarling, 2010).

Safety And Hazards

properties

IUPAC Name |

9-aminononan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO.ClH/c10-8-6-4-2-1-3-5-7-9-11;/h11H,1-10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJPURDFJMFVQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCN)CCCCO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Aminononan-1-ol;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B2539565.png)

![N-[4-[Ethylsulfonyl(methyl)amino]phenyl]prop-2-enamide](/img/structure/B2539567.png)

![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2539575.png)

![6-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-N-(4-chlorophenyl)-5-cyano-2-methyl-4-pyridin-4-yl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2539579.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2539584.png)

![2-[(3-Chlorophenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2539585.png)